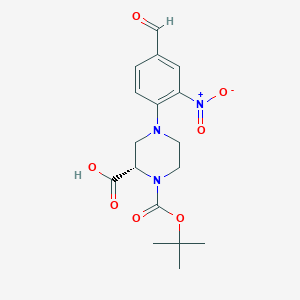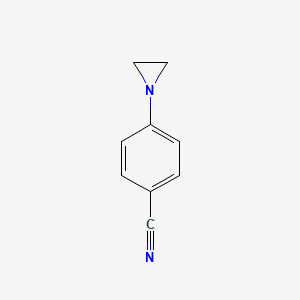
N-(p-Cyanophenyl)aziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(p-Cyanophenyl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. These compounds are known for their high reactivity due to the ring strain associated with the three-membered ring structure. This compound, in particular, features a cyanophenyl group attached to the nitrogen atom, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Cyanophenyl)aziridine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-(p-cyanophenyl)amino alcohols or halides. This can be achieved using bases such as sodium hydride or potassium tert-butoxide under anhydrous conditions .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of nitrene or carbene intermediates. These intermediates can be generated in situ and then reacted with alkenes or alkynes to form the aziridine ring . The process typically requires stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: N-(p-Cyanophenyl)aziridine can undergo various types of chemical reactions, including:
Nucleophilic Ring Opening: This is one of the most common reactions, where nucleophiles such as amines, thiols, or alcohols attack the aziridine ring, leading to ring opening and formation of substituted amines.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Substitution Reactions: The cyanophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, thiophenol, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products Formed:
Nucleophilic Ring Opening: Substituted amines and diamines.
Oxidation: Aziridine N-oxides.
Substitution: Various functionalized derivatives depending on the substituent introduced.
科学研究应用
N-(p-Cyanophenyl)aziridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(p-Cyanophenyl)aziridine involves its high reactivity due to the strained three-membered ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The cyanophenyl group can also participate in various interactions, influencing the overall reactivity and stability of the molecule .
Molecular Targets and Pathways:
相似化合物的比较
- N-tosylaziridine
- N-alkylaziridines
- N-arylaziridines
属性
CAS 编号 |
30855-80-2 |
|---|---|
分子式 |
C9H8N2 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
4-(aziridin-1-yl)benzonitrile |
InChI |
InChI=1S/C9H8N2/c10-7-8-1-3-9(4-2-8)11-5-6-11/h1-4H,5-6H2 |
InChI 键 |
DSCYYBAIFGQGAI-UHFFFAOYSA-N |
规范 SMILES |
C1CN1C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester](/img/structure/B13729583.png)
![6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13729585.png)
![3-[7,7,19,19-tetramethyl-20-[4-oxo-4-(2,3,5,6-tetrafluorophenoxy)butyl]-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13729590.png)
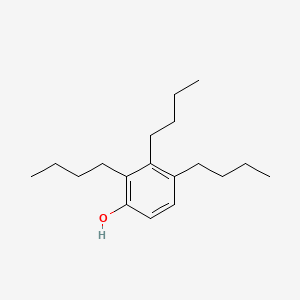
![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
![9-Azabicyclo[3.3.1]nonan-3-one HCl](/img/structure/B13729606.png)
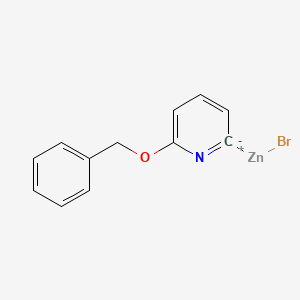
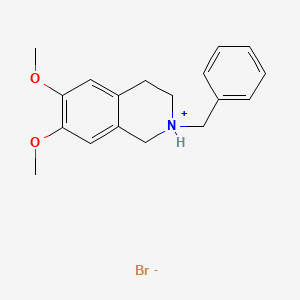
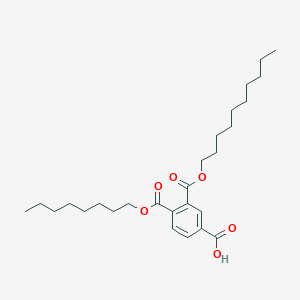
![8-[(Dihydroxybismuthino)oxy]quinoline](/img/structure/B13729619.png)

![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione](/img/structure/B13729631.png)
![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B13729633.png)
